2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(2-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
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Overview
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex heterocyclic compound. It features a pyrimidoquinoline core, which is a fused ring system combining pyrimidine and quinoline structures. The presence of fluorine and methoxy substituents on the phenyl rings, along with a sulfanyl group, adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzyl mercaptan with 2-methoxybenzaldehyde, followed by cyclization with appropriate reagents to form the pyrimidoquinoline core. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidoquinoline core, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are typical for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy substituents can enhance its binding affinity and selectivity. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity. The pyrimidoquinoline core can intercalate with DNA or interact with proteins, modulating their function .
Comparison with Similar Compounds
- 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid
- 2-[(2,6-dichlorobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
- 2-Methyl-4-{[4-methyl-2-(4-trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid
Comparison: Compared to these similar compounds, 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is unique due to its pyrimidoquinoline core and the specific arrangement of substituents.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S/c1-32-19-12-5-3-8-15(19)20-21-17(10-6-11-18(21)30)27-23-22(20)24(31)29-25(28-23)33-13-14-7-2-4-9-16(14)26/h2-5,7-9,12,20H,6,10-11,13H2,1H3,(H2,27,28,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEHFRNLNPLERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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